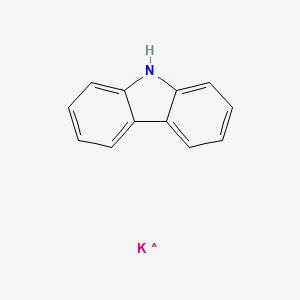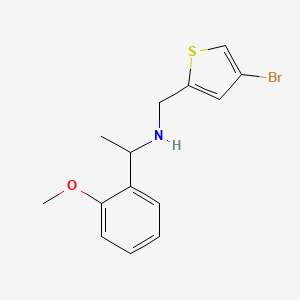![molecular formula C31H37OP B14915954 dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)
dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky and electron-rich nature, making it an effective ligand in transition metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is purified using industrial-scale chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and other nucleophiles are used under mild conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals through catalytic processes.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane involves its role as a ligand in catalytic cycles. The compound coordinates with transition metals, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic process being employed .
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
- Dicyclohexyl-[2-(2,6-diisopropoxyphenyl)phenyl]phosphane
- 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Uniqueness
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky nature provides steric hindrance, which can enhance selectivity in reactions, while its electron-rich character stabilizes metal-ligand interactions .
Properties
Molecular Formula |
C31H37OP |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C31H37OP/c1-32-29-22-13-21-27(24-14-5-2-6-15-24)31(29)28-20-11-12-23-30(28)33(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2,5-6,11-15,20-23,25-26H,3-4,7-10,16-19H2,1H3 |
InChI Key |
RJHSTSWXKDXOOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


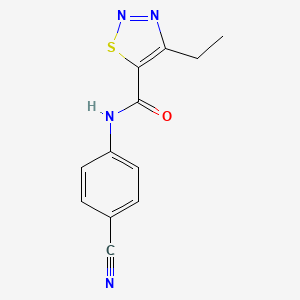
![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
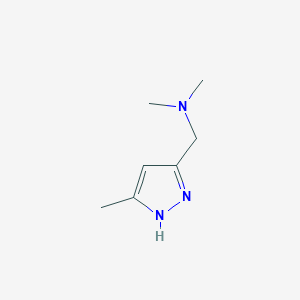
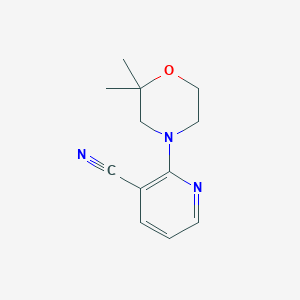
![3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)



![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)
![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)
